molecular formula C25H24N4O4S B11363855 5-[benzyl(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

5-[benzyl(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-(methylsulfonyl)pyrimidine-4-carboxamide

Cat. No.: B11363855
M. Wt: 476.5 g/mol
InChI Key: CIUARPOEDHJUNR-UHFFFAOYSA-N
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Description

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of intermediate compounds. Common synthetic routes may involve:

    Formation of the pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methanesulfonyl group: This step often involves sulfonation reactions.

    Attachment of the benzyl and furan-2-ylmethyl groups: These groups can be introduced through nucleophilic substitution reactions.

    Final coupling reactions: The final product is obtained by coupling the intermediate compounds under specific conditions, such as using palladium-catalyzed cross-coupling reactions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify certain functional groups within the compound.

    Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce or replace functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Catalysts: Palladium or platinum catalysts for coupling reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE include:

    Pyrimidine derivatives: Compounds with similar pyrimidine cores but different substituents.

    Sulfonyl-containing compounds: Molecules with sulfonyl groups that may have similar chemical properties.

    Benzyl and furan derivatives: Compounds with benzyl or furan groups that may exhibit similar reactivity.

Uniqueness

The uniqueness of 5-{BENZYL[(FURAN-2-YL)METHYL]AMINO}-2-METHANESULFONYL-N-(3-METHYLPHENYL)PYRIMIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C25H24N4O4S

Molecular Weight

476.5 g/mol

IUPAC Name

5-[benzyl(furan-2-ylmethyl)amino]-N-(3-methylphenyl)-2-methylsulfonylpyrimidine-4-carboxamide

InChI

InChI=1S/C25H24N4O4S/c1-18-8-6-11-20(14-18)27-24(30)23-22(15-26-25(28-23)34(2,31)32)29(17-21-12-7-13-33-21)16-19-9-4-3-5-10-19/h3-15H,16-17H2,1-2H3,(H,27,30)

InChI Key

CIUARPOEDHJUNR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2N(CC3=CC=CC=C3)CC4=CC=CO4)S(=O)(=O)C

Origin of Product

United States

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